molecular formula C22H18N4O2S B2756104 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 478034-06-9

2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2756104
CAS No.: 478034-06-9
M. Wt: 402.47
InChI Key: DXSUEYYJCRFVPN-UHFFFAOYSA-N
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Description

2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a pyridine and pyrimidine moiety linked through a phenoxy group, with an acetamide side chain attached to a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-fibrotic and anti-tumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:

Biological Activity

The compound 2-{4-[4-(pyridin-2-yl)pyrimidin-2-yl]phenoxy}-N-[(thiophen-2-yl)methyl]acetamide , identified by its CAS number 477857-44-6, is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H15N5O2C_{17}H_{15}N_{5}O_{2} with a molecular weight of 321.34 g/mol. The structure comprises a pyridine ring, a pyrimidine moiety, and a thiophene substituent, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives of pyrimidine have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (μM)Reference
Compound AHCT116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF7 (Breast)43.4

These findings suggest that modifications in the structure can enhance anticancer efficacy, indicating that similar alterations in our compound may yield promising results.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related compounds have demonstrated activity against various bacterial strains and fungi. For example, thiazole and thiophene derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans.

MicroorganismMinimum Inhibitory Concentration (MIC, μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The presence of nitrogen-containing heterocycles allows interaction with various enzymes involved in cancer proliferation and microbial resistance.
  • Interference with DNA Synthesis : Compounds with similar structures often inhibit DNA synthesis in cancer cells, leading to apoptosis.
  • Antioxidant Properties : Many pyridine and thiophene derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.

Case Studies

A notable study explored the effects of structurally similar compounds on cancer cell lines. The research indicated that the introduction of thiophene groups significantly increased the cytotoxicity against breast cancer cells compared to their non-thiophene counterparts.

Example Case Study

Title : "Synthesis and Biological Evaluation of Thiophene Derivatives as Anticancer Agents"
Findings : The study synthesized several thiophene-containing compounds and evaluated their anticancer activity against multiple cell lines, revealing promising results for those with similar structural motifs as our compound.

Properties

IUPAC Name

2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c27-21(25-14-18-4-3-13-29-18)15-28-17-8-6-16(7-9-17)22-24-12-10-20(26-22)19-5-1-2-11-23-19/h1-13H,14-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSUEYYJCRFVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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